molecular formula C21H26N4O4S B10870554 methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10870554
M. Wt: 430.5 g/mol
InChI Key: MUCCLMKPEMVWEQ-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a fascinating structure. Let’s break it down:

    Benzothiazole (1,3-benzothiazole): The core of this compound is benzothiazole, an aromatic heterocyclic ring system composed of a 5-membered thiazole ring fused to a benzene ring. Benzothiazole itself is colorless and slightly viscous. Although not widely used directly, its derivatives find applications in various fields.

Preparation Methods

The synthesis of this compound involves several steps. One common method is the reaction of 2-mercaptoaniline with acid chlorides. Here’s the simplified reaction:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2O\text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC}(O)\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

    Industrial Production: While not widely produced industrially, research laboratories may synthesize it for specific applications.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation/Reduction: Depending on the substituents, it can be oxidized or reduced.

    Substitution: The thiazole ring can undergo substitution reactions.

    Common Reagents: Reagents like acid chlorides, bases, and oxidizing agents play a role.

    Major Products: These reactions yield diverse products, including derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: Some drugs contain similar moieties.

    Industry: Applications in dyes, accelerators for rubber vulcanization, and nonlinear optics.

Mechanism of Action

  • The compound’s effects likely involve interactions with specific molecular targets.
  • Pathways may include enzymatic inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other benzothiazole derivatives.

    Similar Compounds: Explore related compounds, e.g., riluzole or pramipexole.

Properties

Molecular Formula

C21H26N4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(3-propan-2-yloxypropyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H26N4O4S/c1-13(2)29-11-7-10-22-14(3)19-16(12-18(26)28-4)24-25(20(19)27)21-23-15-8-5-6-9-17(15)30-21/h5-6,8-9,13,24H,7,10-12H2,1-4H3

InChI Key

MUCCLMKPEMVWEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)CC(=O)OC

Origin of Product

United States

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